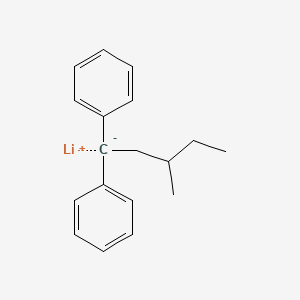
Lithium, (3-methyl-1,1-diphenylpentyl)-
概要
説明
Lithium, (3-methyl-1,1-diphenylpentyl)- is an organolithium compound with the molecular formula C18H21Li. It is a member of the organolithium reagents, which are widely used in organic synthesis due to their strong nucleophilic and basic properties. This compound is particularly interesting due to its unique structure, which includes a lithium atom bonded to a carbon atom that is part of a 3-methyl-1,1-diphenylpentyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (3-methyl-1,1-diphenylpentyl)- typically involves the reaction of 3-methyl-1,1-diphenylpentyl chloride with lithium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen in the air.
Industrial Production Methods
On an industrial scale, the production of Lithium, (3-methyl-1,1-diphenylpentyl)- follows similar principles but is optimized for larger quantities. The process involves the use of high-purity lithium metal and rigorous control of reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with continuous monitoring of temperature and pressure.
化学反応の分析
Types of Reactions
Lithium, (3-methyl-1,1-diphenylpentyl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Nucleophilic Substitution: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Deprotonation: It can deprotonate weak acids to form corresponding lithium salts.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form alcohols.
Alkyl Halides: Reacts with alkyl halides in the presence of a polar aprotic solvent to form new carbon-carbon bonds.
Weak Acids: Reacts with weak acids such as alcohols and amines to form lithium salts.
Major Products Formed
Alcohols: From the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: From the reaction with alkyl halides.
Lithium Salts: From the reaction with weak acids.
科学的研究の応用
Lithium, (3-methyl-1,1-diphenylpentyl)- has several applications in scientific research:
Organic Synthesis: Used as a strong nucleophile and base in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: Used in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of Lithium, (3-methyl-1,1-diphenylpentyl)- involves its strong nucleophilic and basic properties. The lithium atom in the compound is highly electropositive, making the carbon-lithium bond highly polarized. This polarization enhances the nucleophilicity of the carbon atom, allowing it to attack electrophilic centers in other molecules. The compound can also act as a strong base, deprotonating weak acids to form lithium salts.
類似化合物との比較
Similar Compounds
n-Butyllithium: Another organolithium compound with strong nucleophilic and basic properties.
Methyllithium: A simpler organolithium compound used in similar types of reactions.
Phenyllithium: An aromatic organolithium compound with similar reactivity.
Uniqueness
Lithium, (3-methyl-1,1-diphenylpentyl)- is unique due to its bulky 3-methyl-1,1-diphenylpentyl group, which can influence its reactivity and selectivity in chemical reactions. This bulkiness can provide steric hindrance, making it more selective in certain reactions compared to simpler organolithium compounds.
特性
IUPAC Name |
lithium;(3-methyl-1-phenylpentyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21.Li/c1-3-15(2)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15H,3,14H2,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMHJZVLKKDTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(C)C[C-](C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455875 | |
| Record name | Lithium, (3-methyl-1,1-diphenylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66014-41-3 | |
| Record name | Lithium, (3-methyl-1,1-diphenylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















